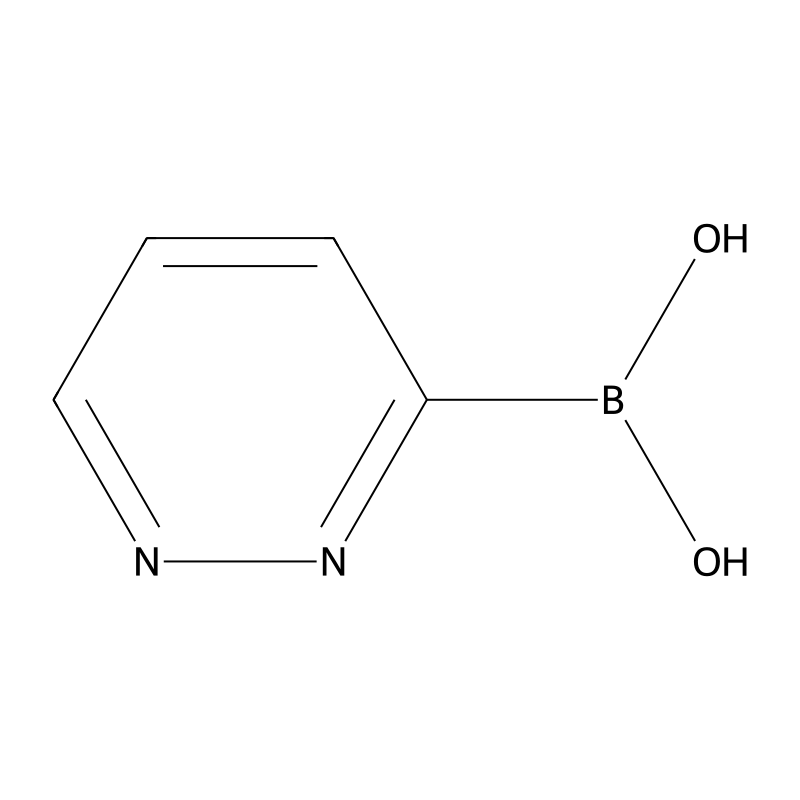

Pyridazin-3-ylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridazin-3-ylboronic acid is an organoboron compound characterized by the presence of a pyridazine ring and a boronic acid functional group. Its molecular formula is and it has a molecular weight of approximately 122.92 g/mol. The compound typically appears as a white to off-white solid and is soluble in polar solvents such as water and alcohols. Pyridazin-3-ylboronic acid is significant in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

Medicinal Chemistry

Pyridazin-3-ylboronic acid serves as a valuable building block for the synthesis of novel drug candidates. The boronic acid group can participate in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation, allowing researchers to attach the pyridazin-3-yl moiety to diverse scaffolds with potential biological activity. Studies have explored the incorporation of pyridazin-3-ylboronic acid into molecules targeting various diseases, including:

- Cancer: Pyridazin-3-ylboronic acid has been used to develop inhibitors of kinases, enzymes involved in cell signaling pathways frequently dysregulated in cancer. For instance, a study published in the Journal of Medicinal Chemistry describes the synthesis of pyridazin-3-yl containing derivatives as EGFR (Epidermal Growth Factor Receptor) inhibitors.

- Neurodegenerative Diseases: Researchers have investigated pyridazin-3-ylboronic acid for its potential in developing drugs for neurodegenerative diseases like Alzheimer's and Parkinson's. The strategy involves incorporating the pyridazin-3-yl moiety into molecules that can interact with specific targets in the nervous system [].

Organic Synthesis

Beyond medicinal chemistry, pyridazin-3-ylboronic acid finds applications in organic synthesis due to its reactivity as a versatile building block. The boronic acid functionality enables various transformations, including:

- Cross-coupling reactions: As mentioned earlier, pyridazin-3-ylboronic acid can undergo Suzuki-Miyaura coupling with various aryl and vinyl halides to create complex organic molecules [].

- C-H activation: Recent research explores the use of pyridazin-3-ylboronic acid in C-H activation reactions, a strategy for introducing the pyridazin-3-yl group directly onto existing aromatic molecules without the need for pre-functionalization.

- Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids, facilitated by palladium catalysts, to form biaryl compounds. Pyridazin-3-ylboronic acid can serve as a coupling partner in these reactions .

- Nucleophilic Substitution: The boron atom can act as a nucleophile, engaging in substitution reactions with electrophiles, leading to various derivatives .

- Electrophilic Aromatic Substitution: The aromatic nature of the pyridazine allows for electrophilic substitution reactions, such as halogenation or acylation .

Research indicates that pyridazin-3-ylboronic acid exhibits biological activity, particularly in medicinal chemistry. It has been studied for its potential applications in drug development due to its ability to interact with biological targets. Its derivatives have shown promise in inhibiting certain enzymes and pathways relevant to diseases such as cancer and diabetes .

Pyridazin-3-ylboronic acid can be synthesized through various methods:

- Direct Boronation: This method involves the reaction of pyridazine derivatives with boron reagents under specific conditions to introduce the boronic acid functionality .

- Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions, pyridazin-3-ylboronic acid can be synthesized from aryl halides and boronic acids .

- Condensation Reactions: The synthesis may also involve condensation between appropriate substrates followed by boronation to yield the desired compound .

Pyridazin-3-ylboronic acid finds various applications, including:

- Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for their therapeutic potential against various diseases due to their biological activity.

- Material Science: The compound can be utilized in the development of new materials, particularly those requiring specific electronic or optical properties.

Studies have shown that pyridazin-3-ylboronic acid interacts with various biological molecules, influencing enzymatic activities and cellular pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. The compound's ability to form complexes with proteins or other biomolecules has been a focus of research aimed at elucidating its pharmacological properties .

Pyridazin-3-ylboronic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyridin-3-ylboronic acid | Contains a pyridine ring | More stable; widely used in pharmaceutical applications |

| Pyrimidin-4-ylboronic acid | Contains a pyrimidine ring | Exhibits different reactivity patterns |

| 2-Aminopyridin-3-ylboronic acid | Contains an amino group on the pyridine ring | Enhanced solubility; potential for different biological activity |

| 6-Aminopyridin-3-ylboronic acid | Amino group at position 6 | May exhibit different binding affinities |

Pyridazin-3-ylboronic acid is unique due to its specific heterocyclic structure, which influences its reactivity and biological interactions compared to similar compounds.